molecular formula C20H17N3O2 B138018 (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile CAS No. 150639-33-1

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

Cat. No. B138018
M. Wt: 331.4 g/mol
InChI Key: QVVGSAYHUSBCQV-SRKGJJLTSA-N
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Description

The compound , (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile, is a complex molecule that appears to contain an oxazole and an oxazolidine moiety, both of which are heterocyclic compounds containing nitrogen and oxygen in the ring. The presence of phenyl groups suggests aromaticity, and the (4S) designation indicates chirality at the 4-position of both heterocycles.

Synthesis Analysis

While the specific synthesis of (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile is not detailed in the provided papers, a related synthesis is described in the first paper. The synthesis involves the reaction of 3,3-dimethyl-2-phenyl-3H-pyrrole with 4-hydroxy-4-methylpent-2-ynenitrile under mild conditions to yield a pyrrolo[2,1-b]oxazole derivative with high stereoselectivity and in good yield . This suggests that similar conditions could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the different structural features.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral analysis and X-ray crystallography . These techniques could be employed to determine the precise configuration and conformation of (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile. Computational studies, such as those using the B3LYP/6-31G(d,p) method, could provide additional insights into the geometric parameters and electronic structure of the molecule .

Chemical Reactions Analysis

The compound's reactivity can be inferred to some extent from the functional groups present. The oxazole and oxazolidine rings are known to participate in various chemical reactions, often involving the nitrogen atom. The presence of the nitrile group could allow for further functionalization through nucleophilic addition or by serving as a precursor to carboxylic acids or amides. The phenyl groups may undergo electrophilic aromatic substitution, depending on the reaction conditions and the presence of activating or deactivating substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of aromatic rings and heteroatoms. The chirality at the 4-positions suggests that the compound may exist as enantiomers, which could have different physical properties and biological activities. The compound's stability, melting point, and boiling point would be influenced by the rigidity of the heterocyclic rings and the presence of the nitrile group. The compound's biological activity is not discussed in the provided papers, but related structures have shown moderate cytotoxic activity, indicating potential as a pharmacological agent .

Scientific Research Applications

Polymer Material Development

  • Plastic Scintillators Based on Polymethyl Methacrylate : Research has explored the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including oxazole derivatives. These materials have applications in radiation detection, demonstrating stable scintillation efficiency, optical transparency, and resistance to thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Pharmaceutical Applications

  • Oxazolidinones as Antimicrobial Agents : Oxazolidinones, which share a similar functional group with the compound , are a novel class of synthetic antimicrobial agents with unique mechanisms of protein synthesis inhibition. They are effective against various human pathogens, including resistant strains of Staphylococcus aureus and Streptococcus pneumoniae (Diekema & Jones, 2000). Additionally, novel oxazolidinone derivatives have been developed with improved antibacterial activity against resistant strains (Poce et al., 2008).

Chemical Synthesis and Catalysis

  • Catalytic Non-Enzymatic Kinetic Resolution : Catalytic methods have been developed for the resolution of racemates, including those involving oxazoline and oxazolidinone scaffolds, highlighting their importance in asymmetric synthesis. These methods provide high enantioselectivity and yield for products and starting materials, underscoring the utility of these compounds in synthetic organic chemistry (Pellissier, 2011).

Drug Development and Modification

  • Oxazolidinone-Containing Hybrids : Research has focused on the development of oxazolidinone-containing hybrids with antibacterial activity, specifically targeting methicillin-resistant Staphylococcus aureus (MRSA). These studies underscore the therapeutic potential of oxazolidinone derivatives in addressing drug resistance (Jiang, Liu, & Gao, 2020).

properties

IUPAC Name

(2Z)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2-[(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2/b19-16-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGSAYHUSBCQV-SRKGJJLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N/C(=C(\C#N)/C2=N[C@H](CO2)C3=CC=CC=C3)/O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628457
Record name (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

CAS RN

150639-33-1
Record name (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-(+)-Phenyl-α-[(4S)-phenyloxazolidin-2-ylidene]-2-oxazoline-2-acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 2
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 3
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 4
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 5
Reactant of Route 5
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 6
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

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